molecular formula C42H72O14 B1671524 Ginsenoside RG1 CAS No. 22427-39-0

Ginsenoside RG1

Cat. No.: B1671524
CAS No.: 22427-39-0
M. Wt: 801.0 g/mol
InChI Key: YURJSTAIMNSZAE-UHFFFAOYSA-N
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Description

Ginsenoside Rg1 is a bioactive compound found in the root of the ginseng plant, specifically Panax ginsengThis compound has been extensively studied for its potential therapeutic benefits, particularly in the fields of neurology, immunology, and oncology .

Safety and Hazards

Ginsenoside Rg1 should be handled with personal protective equipment/face protection . Ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Ginsenoside Rg1 has the potential to treat neuropsychiatric disorders, but a future in-depth investigation of the mechanisms is still required . In future clinical treatments, this compound may be used as an adjuvant agent for cancer treatment to alleviate chronic stress-induced adverse events in cancer patients .

Biochemical Analysis

Biochemical Properties

Ginsenoside RG1 interacts with various enzymes, proteins, and other biomolecules. It appears to affect multiple pathways, making its effects complex and difficult to isolate . This compound demonstrates estrogen-like activity and improves spatial learning and increases hippocampal synaptophysin level in mice .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to produce antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway . This compound also regulates the proliferation, differentiation, aging, and apoptosis of Mesenchymal Stem Cells (MSCs), thus affecting tissue repair in the body .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit autophagy and endoplasmic reticulum stress to protect cardiac function . It also regulates the NLRP-3 signaling pathway and improves blood sugar in diabetic rats . Furthermore, it has been found to bind to the Solute carrier organic anion transporter family member 1B3 .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have various effects in laboratory settings. For instance, it has been shown to elevate cell viability, decrease levels of malondialdehyde and intracellular reactive oxygen species, enhance the activity of superoxide dismutase and glutathione, and decrease the release of cytochrome-c .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to significantly alleviate ischemic injury in tMCAO rats when administered at a dose of 20 mg/kg . It does not cause hyperglycemia or osteoporosis as seen with dexamethasone .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate gut microbiota and affect Taurine and Mannose 6-phosphate metabolism . It also produces antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been found that adrenaline enhances the absorption of this compound by regulating sodium-dependent glucose co-transporter 1 . After intravenous administration, this compound and its metabolites are well distributed to the tissues analyzed except for the brain .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This compound has been found to downregulate the expression of EGFR . It also preserves glucagon-impaired Akt activation partly by binding to Akt at the Ser473 site .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside Rg1 can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the hydrolysis of ginsenoside Re using specific enzymes to produce this compound . The reaction typically occurs in a weak acidic environment at a temperature of around 37°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from ginseng roots. The process includes steaming and drying the ginseng roots to enhance the concentration of ginsenosides . High-performance liquid chromatography (HPLC) is then used to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rg1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ginsenoside derivatives, which may have different pharmacological properties .

Properties

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJSTAIMNSZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865050
Record name 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22427-39-0
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196.5 °C
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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